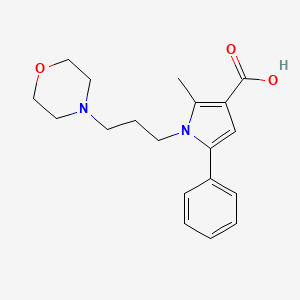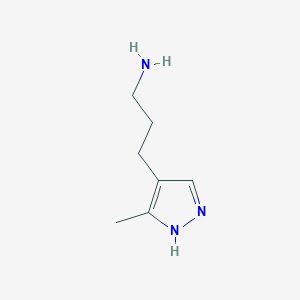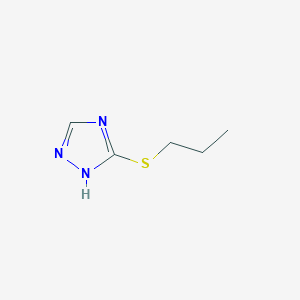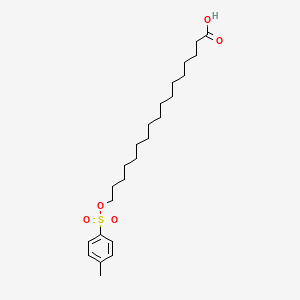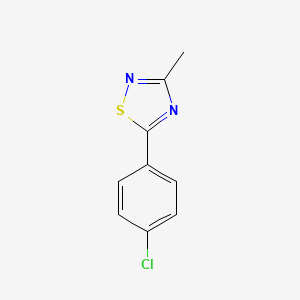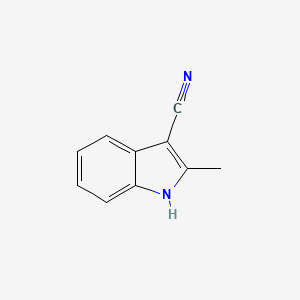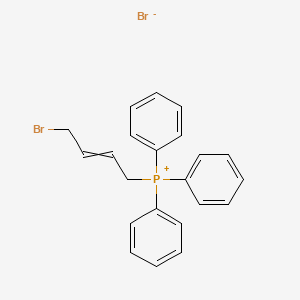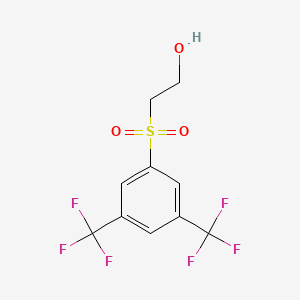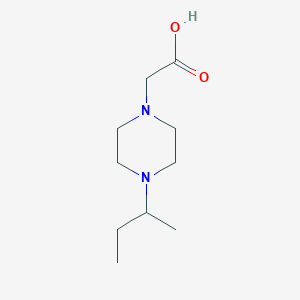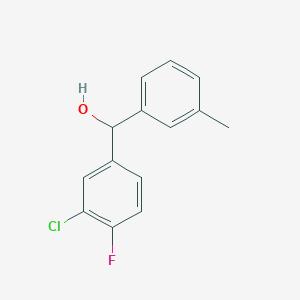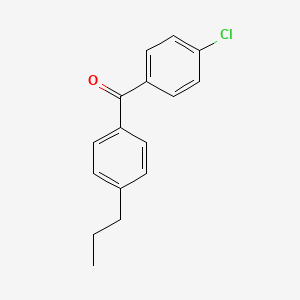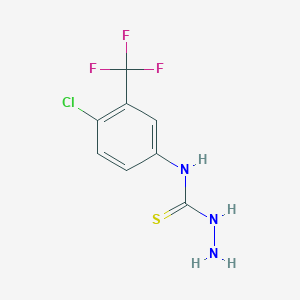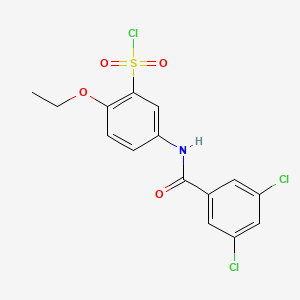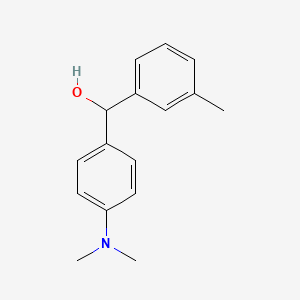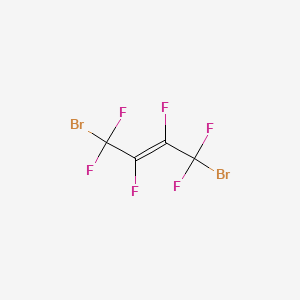
1,4-Dibromohexafluoro-2-butene
Vue d'ensemble
Description
1,4-Dibromohexafluoro-2-butene is a chemical compound with the CAS Number: 360-87-2. It has a molecular weight of 321.84 and its IUPAC name is (2E)-1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene .
Molecular Structure Analysis
The molecular formula of 1,4-Dibromohexafluoro-2-butene is C4Br2F6 . The InChI code for this compound is 1S/C4Br2F6/c5-3(9,10)1(7)2(8)4(6,11)12/b2-1+ .Chemical Reactions Analysis
There is a report that 1,4-Dibromohexafluoro-2-butene reacts with sodium methoxide, ethoxide, or isopropoxide in the corresponding alcohols, proceeding with an allylic rearrangement to form 3-alkoxy-4-bromohexafluoro-1-butenes .Applications De Recherche Scientifique
Chemical Reactivity Studies :
- 1,4-Dibromohexafluoro-2-butene's reactivity has been explored in various chemical reactions. For instance, its reaction with disilyne (RSi≡SiR) results in stereospecific addition, leading to products like 1,2-disilabenzene, demonstrating its utility in complex chemical syntheses (Kinjo et al., 2007).
Material Science and Biostability :
- In the field of material science, derivatives of 1,4-Dibromohexafluoro-2-butene, such as butenediol, have been used to enhance the biostability of poly(ether)urethanes. This application is significant in developing materials with improved durability and resistance to degradation (Hsu & Chen, 1999).
Electrochemical Studies :
- The compound's electrochemical behavior has been studied, revealing a range of reduction products like cyclobutane, n-butane, and various butenes. Such studies are crucial for understanding its behavior in electrochemical systems and potential applications in energy storage and conversion (Pritts & Peters, 1995).
Organic Synthesis :
- It serves as a starting material or intermediate in various organic syntheses. For example, its reaction with vinyl Grignard reagent and chlorosilanes, catalyzed by a titanocene complex, leads to the formation of 1,4-disilyl-2-butenes, illustrating its role in synthesizing organosilicon compounds (Watabe et al., 2001).
Surface Chemistry and Spectroscopy :
- The thermal chemistry of derivatives like 1,4-difluoro-2-butenes on platinum surfaces has been characterized, providing insights into surface interactions and reactions, which are essential for catalysis and surface modification techniques (Lee et al., 2008).
Synthetic Chemistry :
- Its transformation into various olefins, like 1,4-dibromo-hexafluoro-2-butene, and further oxidation to diketones, showcases its versatility in synthetic chemistry. These processes are vital in creating complex molecules for pharmaceuticals, agrochemicals, and other industrial applications (Hemer et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-1,4-dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F6/c5-3(9,10)1(7)2(8)4(6,11)12/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJHSJLEJXRSSG-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)Br)F)(C(F)(F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)Br)\F)(\C(F)(F)Br)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromohexafluoro-2-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



